molecular formula C17H16ClNO2 B595884 Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate CAS No. 1215206-50-0

Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate

Cat. No. B595884
M. Wt: 301.77
InChI Key: OXPXNHXDSLGNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C17H16ClNO2 . It has an average mass of 301.767 Da and a monoisotopic mass of 301.086945 Da . This compound belongs to the class of organic compounds known as phenylpyrazoles .


Molecular Structure Analysis

The molecular structure of Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate consists of a benzyl group attached to a carbamate group, which is in turn attached to a cyclopropyl group that is substituted with a 4-chlorophenyl group .

Scientific Research Applications

Tumor Specificity and Keratinocyte Toxicity

One significant application in scientific research for compounds related to Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate is the search for anticancer drugs with high tumor specificity and reduced keratinocyte toxicity. A review article highlighted the research on various compounds synthesized in a laboratory, focusing on their tumor specificity and toxicity towards normal oral keratinocytes. Among these compounds, those with structures similar to Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate were noted for their potential in inducing apoptotic cell death in human oral squamous cell carcinoma (OSCC) cell lines while showing minimal keratinocyte toxicity. The study emphasized the importance of chemical modification of lead compounds to develop new anticancer drugs with improved safety profiles (Sugita et al., 2017).

Environmental Impact and Toxicity

Another area of research related to Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate and its derivatives focuses on their environmental occurrence, toxicity, and potential ecological risks. Studies have investigated the persistence, bioaccumulation, and transformation of such compounds in the environment, especially concerning their release into aquatic ecosystems. The ecological risks associated with these compounds, due to their stability and potential toxic effects on aquatic life, have been a subject of concern. This line of research aims to understand the environmental impact of these compounds to develop safer and more eco-friendly alternatives (Kim & Choi, 2014).

Synthetic Applications in Organic Light Emitting Diodes (OLEDs)

Research has also been conducted on the use of cyclometalating ligands, similar in structure to Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate, for the development of transition-metal-based phosphors. These phosphors show promising applications in the field of organic light-emitting diodes (OLEDs). The study reviews various cyclometalating chelates, their interactions with transition metals, and the resulting photophysical properties. This research is pivotal in advancing OLED technology by providing highly emissive materials capable of emitting across the visible spectrum, thereby enhancing the performance and efficiency of OLEDs (Chi & Chou, 2010).

properties

IUPAC Name

benzyl N-[1-(4-chlorophenyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-8-6-14(7-9-15)17(10-11-17)19-16(20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPXNHXDSLGNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681979
Record name Benzyl [1-(4-chlorophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate

CAS RN

1215206-50-0
Record name Phenylmethyl N-[1-(4-chlorophenyl)cyclopropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [1-(4-chlorophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.